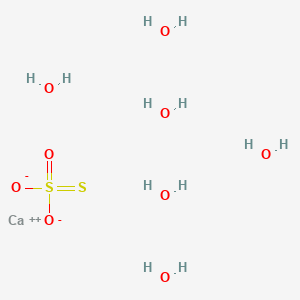

Calcium thiosulfate hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium thiosulfate hexahydrate is an inorganic compound with the chemical formula CaS₂O₃·6H₂O. It is a hydrated form of calcium thiosulfate, which is known for its high solubility in water and its ability to dissolve certain metals such as gold and silver. This compound is used in various fields, including agriculture, waste treatment, medicine, and photography .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium thiosulfate hexahydrate can be synthesized through several methods:

Reaction of Calcium Sulfite with Sulfur: This method involves the reaction of calcium sulfite (CaSO₃) with sulfur (S) in the presence of moisture[ \text{CaSO}_3 + \text{S} \rightarrow \text{CaS}_2\text{O}_3 ]

Reaction of Calcium Hydroxide with Sulfur Dioxide and Sulfur: Another method involves the reaction of calcium hydroxide (Ca(OH)₂) with sulfur dioxide (SO₂) and sulfur (S)[ \text{Ca(OH)}_2 + 2\text{SO}_2 + \text{S} \rightarrow \text{CaS}_2\text{O}_3 + 2\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is often produced by a metathesis reaction of ammonium thiosulfate with calcium hydroxide or calcium oxide. The reaction mixture is heated to the boiling point at atmospheric pressure to prepare aqueous solutions of calcium thiosulfate .

Chemical Reactions Analysis

Types of Reactions

Calcium thiosulfate hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfate ions.

Reduction: It can act as a reducing agent, reducing oxidants such as hypochlorite in bleach.

Substitution: It can react with other compounds to form different thiosulfate salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: It is commonly used to reduce chlorine in water treatment processes.

Substitution: It reacts with sodium chloride (NaCl) to form calcium chloride (CaCl₂) and sodium thiosulfate (Na₂S₂O₃).

Major Products Formed

Oxidation: Sulfate ions (SO₄²⁻)

Reduction: Chloride ions (Cl⁻)

Substitution: Calcium chloride (CaCl₂) and sodium thiosulfate (Na₂S₂O₃)

Scientific Research Applications

Calcium thiosulfate hexahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent and in the synthesis of other thiosulfate compounds.

Biology: It is used in studies involving the metabolism of sulfur compounds by bacteria.

Medicine: It is used to treat calciphylaxis in dialysis patients by dissolving calcium deposits in the body.

Mechanism of Action

The mechanism by which calcium thiosulfate hexahydrate exerts its effects involves several pathways:

Binding of Calcium Ions: It binds to calcium ions, increasing their solubility and facilitating their removal from the body.

Reduction of Oxidants: It acts as a reducing agent, neutralizing oxidants such as hypochlorite.

Formation of Complexes: It forms complexes with metals such as gold and silver, aiding in their dissolution and recovery.

Comparison with Similar Compounds

Calcium thiosulfate hexahydrate can be compared with other thiosulfate compounds such as sodium thiosulfate (Na₂S₂O₃) and potassium thiosulfate (K₂S₂O₃):

Sodium Thiosulfate: Similar in its reducing properties and use in photography, but differs in its solubility and specific applications.

Potassium Thiosulfate: Also used in agriculture and industry, but has different solubility and reactivity characteristics.

This compound is unique in its high solubility in water and its ability to dissolve certain metals, making it particularly useful in metal recovery processes .

Properties

CAS No. |

10035-02-6 |

|---|---|

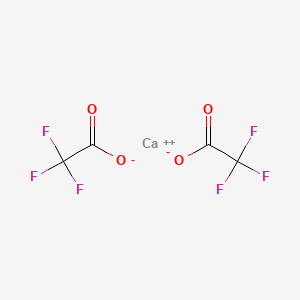

Molecular Formula |

CaH12O9S2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

calcium;dioxido-oxo-sulfanylidene-λ6-sulfane;hexahydrate |

InChI |

InChI=1S/Ca.H2O3S2.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 |

InChI Key |

ABADUYNBMPYYSF-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=S)[O-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.